molecular formula C17H22N4O3 B3009088 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide CAS No. 1448136-07-9

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide

Cat. No.: B3009088
CAS No.: 1448136-07-9
M. Wt: 330.388
InChI Key: RPYAQERDHQNTIB-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of kinase-mediated signaling pathways. Its molecular structure incorporates a 2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl moiety, which is recognized in scientific literature as a privileged scaffold in the design of protein kinase inhibitors . Research indicates that analogous compounds featuring dimethylpyrimidine cores demonstrate potent and selective inhibitory activity against fibroblast growth factor receptor 4 (FGFR4), a tyrosine kinase receptor recognized as a promising therapeutic target for hepatocellular carcinoma (HCC) and other cancers . The compound's structure is further characterized by a 3,5-dimethoxybenzamide group, a chemical motif frequently employed to modulate physicochemical properties and enhance binding affinity to biological targets. The strategic incorporation of both the dimethylpyrimidine and dimethoxyphenyl components suggests potential application as a key intermediate or final compound in preclinical drug discovery efforts aimed at developing novel targeted cancer therapies. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult available safety data and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10-15(11(2)19-17(18-10)21(3)4)20-16(22)12-7-13(23-5)9-14(8-12)24-6/h7-9H,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYAQERDHQNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and dimethylamine.

    Substitution Reactions: The dimethylamino and dimethyl groups are introduced onto the pyrimidine ring through nucleophilic substitution reactions.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized separately, often starting from 3,5-dimethoxybenzoic acid, which undergoes amidation to form the benzamide structure.

    Coupling Reaction: The final step involves coupling the pyrimidine ring with the benzamide moiety under specific reaction conditions, such as the presence of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature, pressure, and stirring.

    Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine or benzamide rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug development. Its structural features allow it to interact with biological targets associated with diseases such as cancer and neurological disorders. Research indicates that pyrimidine derivatives can modulate enzyme activity and receptor interactions, making them valuable in the design of novel therapeutics.

Case Studies

  • Cancer Research : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, derivatives of pyrimidine have been linked to reduced viability in cancer cell lines.
  • Neurological Disorders : The dimethylamino group enhances the compound's ability to cross the blood-brain barrier, thus facilitating its use in treating conditions such as Alzheimer's disease through modulation of neurotransmitter systems.

Biological Research

Tool Compound for Pathway Analysis
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide serves as a tool compound in biological research to study the pathways influenced by pyrimidine derivatives. Its ability to interact with various molecular targets allows researchers to elucidate mechanisms of action and identify potential therapeutic targets.

Mechanism of Action
The compound's mechanism involves hydrogen bonding and electrostatic interactions with enzymes and receptors. The presence of the dimethylamino group increases its affinity for these targets, leading to significant biological effects such as inhibition or activation of signaling pathways.

Agriculture

Pesticide Development
Research indicates that this compound may exhibit insecticidal properties similar to other pyrimidine derivatives. Its potential application as a pesticide is based on its ability to interfere with biochemical pathways in pests, particularly through inhibition of acetylcholinesterase activity, which is crucial for nerve function in insects .

Field Trials

  • Insect Control : Field trials have demonstrated that similar compounds can effectively control aphid populations on crops like potatoes and cereals by disrupting their nervous systems .
  • Herbicide Potential : Ongoing studies are assessing the herbicidal properties of this compound against specific weed species, evaluating its efficacy and safety profile in agricultural settings.

Material Science

Polymer Chemistry Applications
The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. Its reactivity can facilitate the development of new materials with tailored properties for applications in coatings, adhesives, and other polymer-based products.

Application Area Potential Uses Research Findings
Medicinal ChemistryDrug development for cancer and neurological disordersInhibitory effects on tumor growth; blood-brain barrier penetration
Biological ResearchPathway analysis and target identificationModulation of enzyme activity; interaction with receptors
AgriculturePesticide and herbicide developmentEffective control of aphids; potential herbicidal activity
Material ScienceSynthesis of advanced polymersTailored material properties for coatings and adhesives

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural parallels can be inferred from compounds in the evidence with pyrimidine, benzamide, or dimethylamino motifs:

(i) Pyrimidine-Based Compounds

For example, pyrimidine-containing kinase inhibitors (e.g., imatinib analogs) often rely on SHELX for structural validation. The dimethylamino group in the target compound may enhance solubility or binding affinity compared to unsubstituted pyrimidines.

(ii) Benzamide Derivatives

Pharmacopeial Forum () lists complex amides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]...butanamide. These compounds share a benzamide backbone but differ in stereochemistry and substituents. The 3,5-dimethoxy groups in the target compound may improve metabolic stability compared to non-methoxy analogs, as seen in other benzamide-based drugs.

(iii) Dimethylamino-Substituted Compounds

Kanto Reagents’ catalog () includes N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea. However, the urea moiety in Kanto’s compounds contrasts with the pyrimidine-benzamide scaffold, leading to divergent pharmacological profiles.

Challenges in Comparative Analysis

  • Lack of Direct Data: None of the provided sources mention the target compound or its immediate analogs.
  • Structural Divergence : Compounds in and differ significantly in core structure and functional groups, making direct comparisons speculative.

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H20_{20}N4_4O3_3
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 1448122-17-5

The compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety with methoxy groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with receptors involved in signaling pathways, enhancing or inhibiting their activity. This modulation can affect processes such as cell proliferation and apoptosis.

The presence of the dimethylamino group enhances the compound's binding affinity to these targets through hydrogen bonding and electrostatic interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)10.5Inhibition of tubulin polymerization
HeLa (Cervix)12.8Induction of apoptosis
MCF7 (Breast)15.0Cell cycle arrest

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate potential applications in treating bacterial infections.

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound against lung cancer cells. The results demonstrated that the compound induced apoptosis through caspase activation and inhibited cell migration by downregulating matrix metalloproteinases (MMPs) .
  • Research on Antimicrobial Effects :
    Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, a carbodiimide-mediated coupling (e.g., using EDC/HOBt in DMF) is effective for forming amide bonds, as demonstrated in similar benzamide syntheses . Optimizing reaction conditions (e.g., base, temperature, and stoichiometry) is critical to minimize side products. Purification via column chromatography or recrystallization ensures high yields and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms substituent positions on the pyrimidine and benzamide moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies carbonyl (C=O) and amine (N-H) functional groups.
  • X-ray Diffraction : Resolves crystallographic details (e.g., bond angles, stereochemistry) using programs like SHELXL .

Q. How is the molecular structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals, followed by refinement using software such as SHELXL . For non-crystalline samples, computational modeling (DFT or molecular dynamics) paired with NMR/IR data provides structural insights.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?

  • Methodological Answer : In cases of crystallographic disorder, SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement by limiting parameter shifts . For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement. Validation tools like PLATON or checkCIF should confirm structural reliability.

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Inhibitor Design : Structural analogs (e.g., SARS-CoV-2 PLpro inhibitors) suggest benzamide-pyrimidine scaffolds bind catalytic sites via hydrogen bonding and hydrophobic interactions .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity.
  • Molecular Docking : Aligns the compound with target structures (e.g., PDB entries) using AutoDock or Schrödinger Suite.

Q. How can researchers address conflicting activity data in enzyme inhibition studies?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays across multiple concentrations to confirm IC50 values.
  • Control Experiments : Rule out nonspecific binding using scrambled or inactive analogs.
  • Structural Validation : Co-crystallization (if feasible) or mutagenesis identifies critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.